Deltasonamide 2
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Overview
Description
Deltasonamide 2 is a competitive, high-affinity inhibitor of phosphodiesterase delta (PDEδ) with a dissociation constant (Kd) of approximately 385 picomolar . This compound has shown significant potential in inhibiting the proliferation and survival of human colorectal cancer cell lines harboring oncogenic KRas .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Deltasonamide 2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route is proprietary and typically involves the use of organic solvents, catalysts, and specific reaction conditions to achieve high purity and yield .
Industrial Production Methods: Industrial production of this compound is carried out under stringent conditions to ensure consistency and quality. This involves large-scale synthesis using optimized reaction conditions, purification processes, and quality control measures to meet regulatory standards .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also modify the compound, potentially affecting its inhibitory properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
Deltasonamide 2 has a wide range of scientific research applications, including:
Mechanism of Action
Deltasonamide 2 exerts its effects by competitively inhibiting phosphodiesterase delta, thereby preventing the hydrolysis of cyclic nucleotides. This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn modulate various signaling pathways involved in cell proliferation, survival, and metabolism . The compound specifically targets the prenyl-binding pocket of phosphodiesterase delta, disrupting its interaction with oncogenic KRas and other lipidated proteins .
Comparison with Similar Compounds
Deltasonamide 1: Another potent inhibitor of phosphodiesterase delta with a similar mechanism of action but different chemical structure.
Uniqueness: Deltasonamide 2 stands out due to its high affinity and specificity for phosphodiesterase delta, making it a valuable tool for studying the role of this enzyme in various biological processes and diseases. Its ability to inhibit the proliferation of cancer cells with KRas mutations highlights its potential as a therapeutic agent .
Properties
IUPAC Name |
4-N-(4-aminocyclohexyl)-1-N-[(4-chlorophenyl)methyl]-1-N-cyclopentyl-4-N-[[2-(methylamino)pyrimidin-4-yl]methyl]benzene-1,4-disulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39ClN6O4S2/c1-33-30-34-19-18-25(35-30)21-37(27-12-10-24(32)11-13-27)43(40,41)29-16-14-28(15-17-29)42(38,39)36(26-4-2-3-5-26)20-22-6-8-23(31)9-7-22/h6-9,14-19,24,26-27H,2-5,10-13,20-21,32H2,1H3,(H,33,34,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDUVUWIYLENNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=N1)CN(C2CCC(CC2)N)S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC4=CC=C(C=C4)Cl)C5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39ClN6O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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